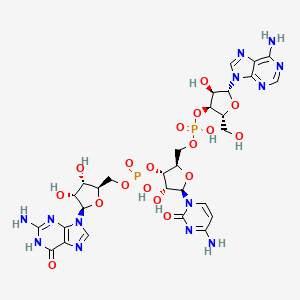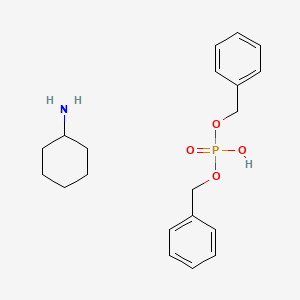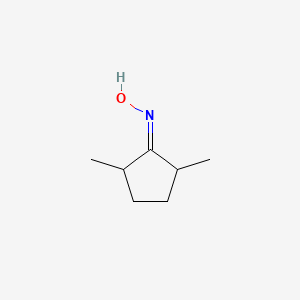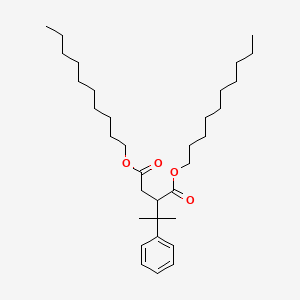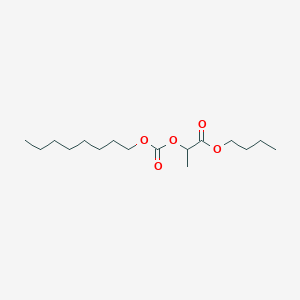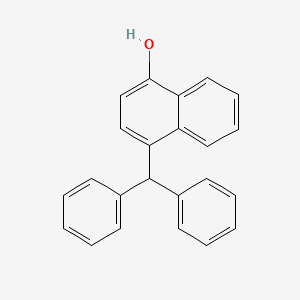
4-(Diphenylmethyl)naphthalen-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Diphenylmethyl)naphthalen-1-ol is an organic compound that belongs to the class of naphthalenes Naphthalenes are aromatic hydrocarbons consisting of two fused benzene rings This compound is characterized by the presence of a hydroxyl group (-OH) attached to the first carbon of the naphthalene ring and a diphenylmethyl group attached to the fourth carbon
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Diphenylmethyl)naphthalen-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with naphthalene and benzophenone as the primary starting materials.
Grignard Reaction: Benzophenone is reacted with phenylmagnesium bromide (a Grignard reagent) to form diphenylmethanol.
Friedel-Crafts Alkylation: The diphenylmethanol is then subjected to Friedel-Crafts alkylation with naphthalene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). This reaction results in the formation of this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity.
化学反応の分析
Types of Reactions
4-(Diphenylmethyl)naphthalen-1-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol or hydrocarbon.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions often require catalysts such as sulfuric acid (H2SO4) or aluminum chloride (AlCl3).
Major Products
The major products formed from these reactions include:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Formation of various substituted naphthalene derivatives.
科学的研究の応用
4-(Diphenylmethyl)naphthalen-1-ol has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic applications, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 4-(Diphenylmethyl)naphthalen-1-ol involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. For example, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways. Additionally, its potential anticancer activity may involve the inhibition of cell proliferation and induction of apoptosis in cancer cells.
類似化合物との比較
Similar Compounds
Naphthalen-1-ol: Similar to 4-(Diphenylmethyl)naphthalen-1-ol but lacks the diphenylmethyl group.
Diphenylmethanol: Contains the diphenylmethyl group but lacks the naphthalene ring.
Naphthalen-2-ol: Similar to naphthalen-1-ol but with the hydroxyl group attached to the second carbon.
Uniqueness
This compound is unique due to the presence of both the naphthalene ring and the diphenylmethyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
特性
CAS番号 |
6274-86-8 |
|---|---|
分子式 |
C23H18O |
分子量 |
310.4 g/mol |
IUPAC名 |
4-benzhydrylnaphthalen-1-ol |
InChI |
InChI=1S/C23H18O/c24-22-16-15-21(19-13-7-8-14-20(19)22)23(17-9-3-1-4-10-17)18-11-5-2-6-12-18/h1-16,23-24H |
InChIキー |
PDOUZDZHQHIWHF-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C3=CC=C(C4=CC=CC=C43)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


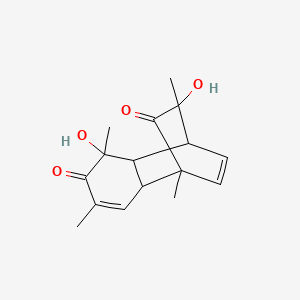
![[(2,3,5,6-Tetrachloro-1,4-phenylene)bis(oxy)]bis(tributylstannane)](/img/structure/B14737967.png)

![2-[(5-Amino-2-methylphenyl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14737977.png)

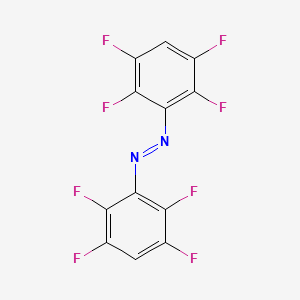
![O,O-Dimethyl S-[2-(propane-2-sulfinyl)ethyl] phosphorothioate](/img/structure/B14737985.png)
